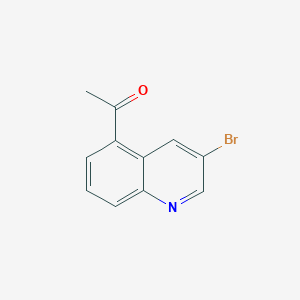

1-(3-Bromoquinolin-5-yl)ethanone

Description

Evolution and Contemporary Significance of Quinoline (B57606) Scaffold in Chemical Research

The quinoline scaffold, a heterocyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, has been a central structure in organic and medicinal chemistry since its initial discovery in 1834 from coal tar. mdpi.comnih.govmdpi.com Initially explored for its presence in natural alkaloids like quinine, which was used for centuries as an antimalarial, the quinoline core has evolved into a "privileged scaffold". ijfans.orgrsc.orgresearchgate.net This term reflects its recurring appearance in a multitude of biologically active compounds. nih.govresearchgate.net Its unique planar structure and rich chemistry allow for various reactions, including electrophilic and nucleophilic substitutions, making it a versatile building block for complex molecules. numberanalytics.comresearchgate.net

In contemporary research, quinoline derivatives are indispensable. They form the basis of numerous approved drugs with a wide spectrum of pharmacological activities, including antibacterial (ciprofloxacin), anticancer (camptothecin, lenvatinib), anti-inflammatory, antiviral, and antifungal agents. rsc.orgresearchgate.netresearchgate.net The ability to functionalize the quinoline ring at various positions allows chemists to fine-tune the pharmacological profile of the resulting molecules, enhancing their efficacy, selectivity, and safety. researchgate.netrsc.orgfrontiersin.org This adaptability ensures the quinoline scaffold remains a focal point in the quest for novel therapeutics. researchgate.netnih.gov

Strategic Importance of Halogenated Heterocycles in Synthetic Design

Halogenated heterocycles, organic ring structures containing at least one non-carbon atom and one or more halogen atoms (fluorine, chlorine, bromine, or iodine), are of significant strategic importance in synthetic chemistry. sigmaaldrich.com The introduction of a halogen atom into a heterocyclic scaffold, such as quinoline, serves multiple purposes in synthetic design and drug discovery. mdpi.comresearchgate.net

Halogens act as pivotal functional groups that can enhance the reactivity and guide the structural derivatization of organic compounds. researchgate.net Their high electrophilicity and properties as good leaving groups make them valuable handles for further molecular modifications, particularly in metal-catalyzed cross-coupling reactions. sigmaaldrich.comchemicalbook.com In medicinal chemistry, halogenation is a common strategy to improve a drug candidate's biological profile. researchgate.net Benefits can include increased membrane permeability, which facilitates crossing the blood-brain barrier, enhanced binding affinity to target macromolecules, and reduced metabolic degradation, thereby prolonging the drug's active lifetime. researchgate.net The bromine atom in 1-(3-Bromoquinolin-5-yl)ethanone, therefore, represents a key site for potential synthetic transformations to create diverse molecular libraries.

Role of Ethanone (B97240) Moieties in Complex Molecular Architectures

The ethanone (or acetyl) group, a simple ketone moiety, plays a crucial role in the architecture and function of complex molecules. Ketones are considered fundamental building blocks in chemical synthesis. scripps.edu The carbonyl group (C=O) within the ethanone moiety is a key feature, influencing the molecule's polarity, reactivity, and ability to form hydrogen bonds, which can be critical for molecular recognition and binding to biological targets. ontosight.ainih.gov

Research Rationale: Bridging Gaps in the Understanding of this compound

While extensive research exists on the broader class of quinoline derivatives, dedicated studies on this compound are not widely published. The rationale for its synthesis and study stems from the strategic combination of its three core components: the quinoline scaffold, the bromo-substituent, and the ethanone moiety. The synthesis of specifically functionalized quinolines like this compound is part of a larger effort in medicinal and materials chemistry to systematically explore new chemical space. nih.govresearchgate.net

The presence of both a halogen (at the 3-position) and a ketone (at the 5-position) on the quinoline ring creates a bifunctional intermediate. This allows for selective and orthogonal chemical modifications. For instance, the bromine atom can be used in cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds, while the ketone can be transformed through various carbonyl chemistries. chemicalbook.comrsc.org Therefore, the primary research interest in this compound is its potential as a versatile building block for constructing larger, more complex, and potentially bioactive molecules for screening in drug discovery and for development of new materials. researchgate.netresearchgate.net

Overview of Emerging Trends in Quinoline Derivative Research and its Broad Utility

Research into quinoline derivatives is continuously evolving, driven by innovations in synthetic methodology and the discovery of new applications. mdpi.com A significant trend is the development of more efficient and environmentally friendly synthetic routes, such as multicomponent reactions (MCRs) and C–H bond functionalization. ijfans.orgrsc.orgrsc.org These methods allow for the rapid construction of diverse and complex quinoline scaffolds from simple precursors with high atom economy. rsc.org

Beyond its established role in medicine, the utility of the quinoline scaffold is expanding into new scientific domains. researchgate.net In materials science, quinoline derivatives are being explored for their potential in creating conjugated polymers for optoelectronics, metal-organic frameworks (MOFs) for gas storage, and novel dyes and sensors. numberanalytics.comresearchgate.netresearchgate.net Furthermore, their ability to act as ligands for metal catalysts is being harnessed in various chemical reactions. numberanalytics.com This broadening scope of research underscores the enduring versatility and importance of the quinoline nucleus in both therapeutic and technological innovation. researchgate.netfrontiersin.org

Physicochemical Properties of this compound

The following table summarizes the key identifiers and physical properties of the compound.

| Property | Value | Source |

| IUPAC Name | 1-(3-bromoquinolin-5-yl)ethan-1-one | sigmaaldrich.com |

| CAS Number | 2007916-77-8 | sigmaaldrich.comkeyorganics.net |

| Molecular Formula | C₁₁H₈BrNO | keyorganics.net |

| Molecular Weight | 250.09 g/mol | sigmaaldrich.combldpharm.com |

| Physical Form | Solid | sigmaaldrich.com |

| InChI Key | YXGYHHIXHGJGJY-UHFFFAOYSA-N | sigmaaldrich.com |

Compound Names Mentioned

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(3-bromoquinolin-5-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO/c1-7(14)9-3-2-4-11-10(9)5-8(12)6-13-11/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXGYHHIXHGJGJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C2C=C(C=NC2=CC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies for 1 3 Bromoquinolin 5 Yl Ethanone

Novel Approaches for the Construction of 3-Bromoquinoline (B21735) Ring Systems

The direct and regioselective formation of the 3-bromoquinoline core is a critical first step in the synthesis of 1-(3-bromoquinolin-5-yl)ethanone. Traditional methods like the Skraup or Combes syntheses often lack the specific regiocontrol needed for such a substitution pattern. slideshare.net Modern synthetic chemistry has produced several innovative approaches to overcome this limitation.

One powerful strategy involves the electrophilic cyclization of N-(2-alkynyl)anilines. nih.gov This method utilizes electrophilic halogenating agents such as bromine (Br₂) or iodine monochloride (ICl) to induce a 6-endo-dig cyclization, directly installing a halogen at the 3-position of the quinoline (B57606) ring in moderate to good yields. The reaction proceeds under mild conditions and is tolerant of various functional groups. nih.gov

Another advanced approach is a formal [4+2] cycloaddition. A regioselective synthesis of 3-bromoquinoline derivatives has been achieved through the reaction between an N-aryliminium ion, generated in situ from an arylmethyl azide, and a 1-bromoalkyne. acs.org This method provides a convergent and flexible route to variously substituted 3-bromoquinolines.

Furthermore, syntheses starting from readily available precursors have been developed. One such method begins with 2-(2,2-dibromoethenyl)phenyl isothiocyanates, which upon treatment with butyllithium (B86547) undergo a bromine/lithium exchange and subsequent cyclization to yield 3-bromoquinoline-2(1H)-thiones. semanticscholar.org These intermediates can then be further elaborated. A patented method also describes the synthesis of 3-bromoquinoline compounds from 1,1,3,3-tetramethoxypropane, which is first brominated and then reacted with a substituted aniline. patsnap.com

Chemoselective Acylation Strategies at the C-5 Position of Quinoline Derivatives

Once the 3-bromoquinoline core is established, the next key transformation is the introduction of an acetyl group at the C-5 position. This requires a highly chemoselective acylation reaction, typically a Friedel-Crafts acylation. The inherent reactivity of the quinoline ring, which is generally deactivated towards electrophilic substitution, and the directing effects of both the heterocyclic nitrogen and the C-3 bromine substituent, make C-5 selectivity a significant challenge.

The functionalization of distal positions (C3–C8) in quinolines is an area of intense research. nih.gov While C-2 and C-4 positions are more readily functionalized, achieving selectivity at C-5 often requires specific strategies. Palladium-catalyzed C-H functionalization has been shown to be highly selective for the C-8 position in quinoline N-oxides, highlighting the challenges in targeting other positions. acs.org

For the C-5 acylation of 3-bromoquinoline, a classical Friedel-Crafts reaction using acetyl chloride or acetic anhydride (B1165640) with a Lewis acid catalyst (e.g., AlCl₃, FeCl₃, or ZnCl₂) would be the standard approach. The success of this reaction would depend heavily on the directing effects of the existing substituents. The bromine at C-3 is a deactivating, ortho-, para-director, while the ring nitrogen deactivates the entire system, particularly the pyridine (B92270) ring. The interplay of these electronic effects determines the final regiochemical outcome. One-pot functionalization has been demonstrated for the C5-H halogenation of 8-aminoquinolines following N-acylation, suggesting that multi-step sequences can control regiochemistry. researchgate.net Optimizing the Lewis acid, solvent, and temperature would be crucial to favor acylation at the C-5 position over other possible sites on the benzene (B151609) ring portion of the molecule.

Process Optimization and Scale-Up Investigations for Efficient this compound Synthesis

The transition from a laboratory-scale synthesis to an efficient, large-scale process requires meticulous optimization of numerous reaction parameters. This includes the choice of catalyst, solvent, reaction conditions, and a thorough understanding of the reaction kinetics for effective process control.

The synthesis of the quinoline ring itself is often catalyst-dependent. A wide variety of catalytic systems, primarily based on transition metals, have been developed to improve efficiency and yield. acs.org Metals such as rhodium, ruthenium, cobalt, copper, nickel, manganese, and iron have all been employed to catalyze different quinoline syntheses, such as those involving C-H activation or dehydrogenative coupling pathways. mdpi.comorganic-chemistry.org For instance, rhodium catalysts have been used for the cyclization of anilines with alkynes, while nickel catalysts can enable the synthesis from α-2-aminoaryl alcohols and ketones. mdpi.comorganic-chemistry.org

In recent years, nanocatalysts have emerged as a highly effective option, offering advantages like high surface area, reusability, and often milder reaction conditions. nih.govacs.org The choice of ligands in transition metal catalysis is also critical, as they can modulate the catalyst's activity, stability, and selectivity.

Table 1: Comparison of Various Catalytic Systems in Quinoline Synthesis

| Catalyst System | Reaction Type | Substrates | Typical Conditions | Yield Range | Reference |

|---|---|---|---|---|---|

| Rhodium/Copper | C-H Activation/Cyclization | Aniline derivatives, Alkynyl esters | Mild conditions | Good | mdpi.com |

| Nickel | Dehydrogenative Coupling | α-2-aminoaryl alcohols, Ketones | Mild temperatures | Good | organic-chemistry.org |

| Cobalt Oxide (heterogeneous) | Aerobic Dehydrogenation | 1,2,3,4-Tetrahydroquinolines | Mild conditions | Good | organic-chemistry.org |

| Iron (single-atom) | Dehydrogenative Coupling | Amino alcohols, Ketones | Not specified | High | organic-chemistry.org |

| Nafion NR50 (solid acid) | Friedländer Synthesis | 2-aminoaryl ketones, α-methylene carbonyls | Microwave, Ethanol (B145695) | Good | mdpi.com |

The reaction solvent is not merely an inert medium but plays a crucial role in influencing reaction rates, yields, and selectivity. rsc.org In quinoline synthesis, solvents ranging from polar aprotic (e.g., DMF) to alcohols (e.g., ethanol) have been employed. rsc.orgrsc.org Protic solvents can sometimes inhibit reactions by complexing with catalysts, whereas polar aprotic solvents may be beneficial for certain cyclization reactions. rsc.org

The principles of green chemistry have driven the exploration of more environmentally benign reaction media. tandfonline.com Water, polyethylene (B3416737) glycol (PEG-400), and ionic liquids have been successfully used as solvents or catalysts in various quinoline syntheses, such as the Friedländer and Povarov reactions. tandfonline.commdpi.com In some cases, solvent-free conditions, particularly with nanocatalysts or under microwave irradiation, have proven to be highly efficient, reducing waste and simplifying product isolation. nih.govmdpi.com

Optimizing physical parameters like temperature, pressure, and reactant concentration is fundamental to maximizing yield and minimizing reaction time. Many modern quinoline syntheses are designed to run at mild or room temperature, but certain reactions, such as those employing iron(III) chloride catalysts or metal-free cyclizations, may require elevated temperatures (e.g., 110-120°C). tandfonline.com

Microwave-assisted synthesis has become a valuable tool, as it allows for rapid heating to high temperatures and pressures, often dramatically reducing reaction times from hours to minutes. mdpi.com This technique has been successfully applied to the Skraup reaction, among others. mdpi.com The concentration of reactants and catalysts must also be carefully optimized. A D-optimal experimental design-based methodology has been used to optimize conditions like pH, temperature, incubation time, and agitation speed in related ketone reductions, demonstrating a powerful statistical approach to parameter optimization. nih.gov

For example, a kinetic examination of a modified Combes quinoline synthesis was conducted to understand substituent and steric effects. scilit.com Such studies often involve monitoring the reaction progress over time using techniques like High-Performance Liquid Chromatography (HPLC). The data can be used to construct reaction profiles and fit to rate laws. Hammett plots, which correlate reaction rates with substituent electronic effects, can provide strong evidence for proposed mechanistic pathways, such as the nature of transition states. acs.orgscilit.com This detailed mechanistic information is invaluable for identifying critical process parameters and ensuring consistent product quality during large-scale production.

Sustainable and Green Chemistry Modalities in this compound Synthesis

The paradigm of green chemistry focuses on designing chemical processes that minimize the use and generation of hazardous substances. pharmacyjournal.orgmdpi.com For a molecule like this compound, this involves a holistic approach encompassing atom economy, the use of benign solvents, and the application of novel catalytic systems. jcchems.comijpdd.orgijpdd.org The goal is to develop synthetic routes that are not only efficient in terms of yield but also environmentally and economically viable. ijpsjournal.com

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the final desired product. An ideal reaction has 100% atom economy, where all reactant atoms are found in the product. libretexts.org The Environmental Factor (E-Factor) provides a complementary metric, defined as the total mass of waste generated per mass of product. chembam.com Lower E-Factors signify more sustainable processes, with the pharmaceutical industry historically having very high E-factors. rsc.orgmdpi.com

A plausible, traditional synthesis of the quinoline core might involve a Friedländer annulation, which is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group. To synthesize a precursor to this compound, one might react 2-amino-6-acetylbenzaldehyde with a three-carbon component, followed by bromination.

Let's analyze a hypothetical key step in a traditional synthesis to illustrate these metrics.

Hypothetical Reaction for Atom Economy Analysis: A classic acid-catalyzed condensation reaction.

| Reactant A (e.g., 2-aminoaryl ketone) | Reactant B (e.g., β-ketoester) | Catalyst (e.g., H₂SO₄) | Desired Product | Byproduct |

| C₉H₉NO | C₅H₈O₃ | H₂SO₄ | C₁₂H₁₁NO | 2 H₂O |

Table 1: Atom Economy and E-Factor Analysis for a Hypothetical Friedländer Condensation Step

| Metric | Formula | Calculation Example (based on table above) | Result | Interpretation |

| Atom Economy | (MW of Desired Product / Σ MW of all Reactants) x 100 | (185.22 / (147.18 + 116.12)) x 100 | 70.3% | This value indicates that a significant portion of the reactant mass is not incorporated into the final product, instead forming byproducts like water. While not terrible, there is room for improvement. Addition reactions, for instance, can achieve 100% atom economy. scranton.edunih.gov |

| E-Factor | Total Mass of Waste / Mass of Product | (Mass of 2 H₂O) / (Mass of C₁₂H₁₁NO) = 36.04 / 185.22 | 0.19 | This calculation only considers the stoichiometric byproduct. In practice, the E-Factor would be much higher, accounting for solvent waste, catalyst neutralization salts, and byproducts from side reactions, often exceeding 25-100 in pharmaceutical syntheses. chembam.comrsc.org |

Improving atom economy in the synthesis of this compound would involve designing routes based on cycloadditions or tandem reactions where byproducts are minimized. nih.govrsc.org

A major source of waste in chemical synthesis is the use of volatile organic compounds (VOCs) as solvents. Green chemistry promotes the use of environmentally benign solvents like water and ethanol or, ideally, solvent-free reaction conditions. tandfonline.com

Environmentally Benign Solvents:

Water: As a non-toxic, non-flammable, and inexpensive solvent, water is an attractive medium. Hydrophobic effects in water can sometimes accelerate reaction rates. tandfonline.com Syntheses of quinoline derivatives have been successfully demonstrated in water, often with the aid of a catalyst like FeCl₃·6H₂O. tandfonline.com

Ethanol: Derived from renewable resources, ethanol is a greener alternative to many polar aprotic solvents. It has been used as a solvent for the synthesis of quinolines catalyzed by reusable catalysts like Amberlyst-15 or indium (III) chloride. tandfonline.com

Ionic Liquids: These salts, which are liquid at low temperatures, have negligible vapor pressure, reducing air pollution. They can act as both the solvent and the catalyst. jcchems.comias.ac.in

Solvent-Free Conditions: Conducting reactions without a solvent (neat) is a highly effective green approach, as it eliminates solvent waste entirely. These reactions are often facilitated by thermal heating or microwave irradiation. tandfonline.comeurekaselect.com Several methods for quinoline synthesis have been developed under solvent-free conditions, using catalysts such as zeolites or bismuth chloride (BiCl₃). eurekaselect.comrsc.org A magnetite nanoparticle-supported acidic ionic liquid has also been used to catalyze the Friedländer reaction under solvent-free conditions. tandfonline.com

Table 2: Comparison of Solvent Systems for Quinoline Synthesis

| Approach | Solvent/Condition | Typical Catalyst | Advantages | Disadvantages |

| Conventional | Toluene, DMF, Dioxane | H₂SO₄, PPA | Good solubility for reactants | Toxic, volatile, significant waste generation |

| Green Solvents | Water, Ethanol | FeCl₃, InCl₃, Ionic Liquids | Reduced toxicity, lower environmental impact, potential for catalyst recycling tandfonline.comias.ac.in | Potential for lower reactant solubility, may require higher temperatures |

| Solvent-Free | Neat (Thermal or Microwave) | Zeolites, BiCl₃, Nanoparticles | No solvent waste, often faster reaction times, simplified workup eurekaselect.comrsc.org | Reactants must be liquid or have a low melting point, potential for localized overheating |

Catalysis is a pillar of green chemistry, offering pathways with lower activation energies and reducing the need for stoichiometric reagents. Nanocatalysis and biocatalysis represent advanced frontiers in this area.

Nanocatalysis: Nanocatalysts offer high surface-area-to-volume ratios, leading to exceptional catalytic activity. taylorfrancis.comresearchgate.net Their properties can be tuned by altering their size and shape. taylorfrancis.com A key advantage is their typical heterogeneity, allowing for easy separation from the reaction mixture (often by simple filtration or magnetic decantation) and reuse over multiple cycles, which significantly reduces waste and cost. tandfonline.comtandfonline.com

Magnetic Nanoparticles: Iron oxide (Fe₃O₄) nanoparticles can be functionalized to act as catalysts and are easily recovered using an external magnet. tandfonline.comnih.gov They have been employed in the synthesis of various heterocycles. tandfonline.com

Other Metal/Metal Oxide Nanoparticles: Nanoparticles of ZnO, TiO₂, and various ferrites (MFe₂O₄) have shown high efficiency in catalyzing the synthesis of nitrogen-containing heterocycles, including quinolines. tandfonline.comnih.gov

Biocatalysis: Enzymes are nature's catalysts, offering unparalleled specificity and operating under mild conditions (ambient temperature and pressure in aqueous media). mdpi.comnih.gov The use of enzymes can shorten synthetic routes and avoid the need for protecting groups. mdpi.com

Lipases and Amylases: These enzymes have been used to catalyze the synthesis of quinoline derivatives, such as in Friedländer-type condensations. researchgate.net

Oxidases: Enzymes like monoamine oxidase (MAO-N) and horseradish peroxidase (HRP) have been employed for the aromatization of tetrahydroquinolines to quinolines, a key step in some synthetic strategies. nih.govacs.org The combination of enzymes with nanomaterials to create "nanobiocatalysts" can further enhance stability and reusability. mdpi.comnih.gov

Table 3: Advanced Catalytic Systems for Quinoline Synthesis

| Catalyst Type | Example | Key Reaction Type | Advantages |

| Nanocatalysis | Magnetite (Fe₃O₄) NPs, ZnO/CNT, Copper Ferrite (CuFe₂O₄) | Friedländer Condensation, Multicomponent Reactions | High activity, high stability, easy separation and reusability, can enable solvent-free conditions. tandfonline.comnih.gov |

| Biocatalysis | Lipases, α-Amylase, Monoamine Oxidase (MAO-N) | Condensation Reactions, Oxidative Aromatization | High selectivity (chemo-, regio-, stereo-), mild reaction conditions (aqueous, room temp), biodegradable. researchgate.netacs.org |

Continuous Flow Chemistry Applications for this compound Production

Continuous flow chemistry involves performing reactions in a continuously flowing stream within a network of tubes or microreactors. cam.ac.uk This technology offers significant advantages over traditional batch processing, particularly in terms of safety, efficiency, and scalability, making it a powerful tool for green chemistry. amt.uknih.gov

The synthesis of this compound likely involves multiple steps, including potentially hazardous reactions like bromination or reactions that are highly exothermic. Flow chemistry is ideally suited to address these challenges.

Enhanced Safety: The small internal volume of flow reactors minimizes the amount of hazardous material present at any given time. This is crucial when handling reagents like bromine or when dealing with unstable intermediates. acs.org

Superior Heat and Mass Transfer: The high surface-area-to-volume ratio of microreactors allows for extremely efficient heat exchange, enabling precise temperature control and preventing thermal runaways in exothermic reactions. amt.uk

Scalability and Automation: Scaling up a flow process involves running the system for a longer duration or "numbering up" by running parallel reactors, which is more predictable than scaling up batch reactors. nih.gov The process can be fully automated, ensuring high reproducibility and product consistency. durham.ac.uk

A multi-step synthesis of this compound could be "telescoped" in a flow system, where the output of one reactor is fed directly into the next, eliminating the need for manual handling and purification of intermediates. researchgate.net For instance, a quinoline core could be synthesized in a heated flow coil, followed by introduction into a second module for photochemical or catalytic bromination, and finally a third for acylation, all within a single, contained system. ucd.ievapourtec.com

Table 4: Comparison of Batch vs. Continuous Flow for a Key Synthetic Step (e.g., Bromination)

| Parameter | Batch Processing | Continuous Flow Processing |

| Safety | Large quantities of reactants are mixed at once, increasing risk of thermal runaway and exposure. | Small reaction volumes at any given time significantly reduce risk. acs.org |

| Heat Transfer | Inefficient; temperature gradients can lead to side products and poor control. | Excellent; precise temperature control leads to higher selectivity and yield. |

| Reaction Time | Often hours, limited by mixing and heat transfer efficiency. | Can be reduced to minutes or even seconds due to superior mixing and heat transfer. acs.org |

| Scalability | Difficult and non-linear; requires re-optimization of conditions. | Straightforward; achieved by extending run time or using parallel reactors ("scale-out"). nih.gov |

| Reproducibility | Can vary between batches due to inconsistencies in mixing and temperature. | Highly reproducible due to precise, automated control of parameters. |

Elucidation of Reaction Mechanisms in 1 3 Bromoquinolin 5 Yl Ethanone Formation

Detailed Mechanistic Pathways and Identification of Transient Intermediates

The most direct and widely utilized method for synthesizing 1-(3-bromoquinolin-5-yl)ethanone is through the Friedel-Crafts acylation of 3-bromoquinoline (B21735). wikipedia.orgrsc.org This classic electrophilic aromatic substitution (SEAr) reaction involves the introduction of an acetyl group (CH₃CO-) onto the quinoline (B57606) ring system, typically using an acetylating agent like acetyl chloride (CH₃COCl) or acetic anhydride (B1165640) ((CH₃CO)₂O) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). chemistrytalk.orgchemguide.co.uk

The mechanism proceeds through several distinct steps:

Generation of the Electrophile: The first step is the reaction between the acetylating agent and the Lewis acid catalyst to form a highly reactive electrophile, the acylium ion. The Lewis acid coordinates to the halogen of the acetyl chloride or one of the oxygen atoms of acetic anhydride, facilitating the departure of a leaving group and generating the resonance-stabilized acylium cation (CH₃C≡O⁺). wikipedia.orgchemistrytalk.org

Electrophilic Attack and Formation of the Sigma Complex: The electron-rich aromatic system of 3-bromoquinoline acts as a nucleophile, attacking the electrophilic acylium ion. The attack occurs preferentially at the C-5 position of the benzene (B151609) ring portion of the quinoline. The quinoline nitrogen and the C-3 bromine are both electron-withdrawing groups that deactivate the ring system towards electrophilic attack. However, the bromine atom is also an ortho-, para-director, while the deactivation from the protonated quinoline nitrogen is strongest in the heterocyclic ring and at positions C-6 and C-8. This directs the substitution to the C-5 and C-7 positions, with C-5 often being sterically and electronically favored. This attack disrupts the aromaticity of the ring and forms a carbocation intermediate known as an arenium ion or sigma (σ) complex. wikipedia.org This transient intermediate is stabilized by resonance, with the positive charge delocalized across several atoms.

Deprotonation and Restoration of Aromaticity: In the final step, a weak base, typically the AlCl₄⁻ complex formed during the initial step, abstracts a proton from the C-5 position where the acetyl group has been added. chemistrytalk.org This restores the aromatic system of the quinoline ring, yielding the final product, this compound, and regenerating the Lewis acid catalyst.

The key transient intermediate in this pathway is the C-5 sigma complex. Its stability, relative to sigma complexes formed by attack at other positions, is a determining factor for the regioselectivity of the reaction.

Isotopic Labeling and Crossover Experiments for Pathway Validation

To confirm the proposed mechanistic pathway, isotopic labeling and crossover experiments can be employed. While specific studies on this compound are not prevalent, the principles of these experiments are standard in mechanistic organic chemistry. youtube.comslideshare.net

Isotopic Labeling: This technique involves using reactants enriched with a specific isotope to trace the path of atoms through the reaction. For the Friedel-Crafts acylation of 3-bromoquinoline, one could use ¹³C-labeled acetyl chloride (e.g., CH₃¹³COCl). If the reaction proceeds as proposed, the resulting this compound will contain the ¹³C label exclusively in the carbonyl carbon of the acetyl group. This would confirm that the acetyl group is transferred intact from the acetylating agent to the quinoline ring.

Crossover Experiments: Crossover experiments are designed to determine whether a reaction is intermolecular (involving freely diffusing intermediates) or intramolecular (occurring within a single molecular complex). youtube.com A hypothetical crossover experiment to validate the intermolecular nature of the Friedel-Crafts acylation would involve reacting an equimolar mixture of two different substrates, for instance, 3-bromoquinoline and 3-chloroquinoline, with a single acetylating agent in the same vessel. Alternatively, a mixture of 3-bromoquinoline and a similar but distinct substrate like 6-bromoquinoline (B19933) could be reacted with a mixture of two different acylating agents, such as acetyl chloride and propionyl chloride.

If the acylium ion is a free intermediate, it should not discriminate between the two quinoline substrates, leading to a statistical mixture of four products:

this compound

1-(3-bromoquinolin-5-yl)propanone

1-(6-bromoquinolin-5-yl)ethanone

1-(6-bromoquinolin-5-yl)propanone

The detection of these "crossover" products would provide strong evidence for a classic intermolecular SEAr mechanism involving a dissociated acylium ion.

Kinetic Isotope Effect (KIE) Analysis for Rate-Determining Step Assignment

The kinetic isotope effect (KIE) is a powerful tool for identifying the rate-determining step (RDS) of a reaction by measuring the change in reaction rate upon isotopic substitution. wikipedia.orglibretexts.org In the context of the formation of this compound, a primary deuterium (B1214612) KIE (kH/kD) would be investigated.

This is achieved by comparing the rate of acylation of 3-bromoquinoline with that of its isotopically labeled counterpart, 3-bromo-5-deuterioquinoline. The C-H bond at the site of substitution is replaced by a stronger C-D bond.

Two potential scenarios exist:

If σ-complex formation is the RDS: For most Friedel-Crafts acylations and other electrophilic aromatic substitutions, the initial attack of the electrophile and the formation of the high-energy sigma complex is the rate-determining step. princeton.edu In this case, the C-H (or C-D) bond is not broken in the RDS. Therefore, no significant primary KIE would be expected, and the value of kH/kD would be close to 1.

Experimental determination of the KIE for this reaction would thus definitively pinpoint the rate-limiting step of the mechanism.

| Scenario | Rate-Determining Step (RDS) | Expected kH/kD Value | Interpretation |

|---|---|---|---|

| 1 | C-H Bond Cleavage (Deprotonation) | > 2 | A significant primary KIE is observed, indicating the bond to the isotope is broken in the slowest step. |

| 2 | Formation of Sigma Complex | ≈ 1 | No significant KIE is observed, indicating the bond to the isotope is not broken in the slowest step. This is the most likely scenario for this reaction. |

Computational Modeling of Transition States and Reaction Energetics

Computational chemistry, particularly using Density Functional Theory (DFT), provides profound insights into reaction mechanisms by modeling the energies of reactants, intermediates, transition states, and products. rsc.orgacs.org For the acylation of 3-bromoquinoline, computational studies can be used to map out the entire potential energy surface of the reaction.

Key aspects that can be modeled include:

Reactant and Intermediate Geometries: Optimization of the 3D structures of 3-bromoquinoline, the acylium ion, and the sigma complex.

Transition State (TS) Structures and Energies: Locating the transition state structure for the electrophilic attack on the quinoline ring. The energy of this transition state corresponds to the activation energy (ΔG‡) of the reaction. A lower activation energy implies a faster reaction rate.

Regioselectivity: By calculating and comparing the activation energies for the attack of the acylium ion at different positions on the 3-bromoquinoline ring (e.g., C-5, C-6, C-7, C-8), the model can predict the most likely site of substitution. The pathway with the lowest-energy transition state will be the major product channel, thus explaining the observed C-5 regioselectivity. acs.orgresearchgate.net

| Species | Description | Hypothetical Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | 3-bromoquinoline + CH₃CO⁺ | 0 |

| TS (C-5 attack) | Transition state for attack at the C-5 position | +15 |

| σ-complex (C-5) | Arenium ion intermediate from C-5 attack | +5 |

| TS (C-6 attack) | Transition state for attack at the C-6 position | +20 |

| σ-complex (C-6) | Arenium ion intermediate from C-6 attack | +12 |

| Product | This compound + H⁺ | -10 |

Note: The energy values in the table are hypothetical and for illustrative purposes to show the expected relative stabilities.

This computational analysis would provide a quantitative basis for the mechanistic proposals, confirming that the formation of the C-5 substituted product is both kinetically and thermodynamically favored.

Advanced Spectroscopic and Crystallographic Characterization for Structural and Electronic Elucidation of 1 3 Bromoquinolin 5 Yl Ethanone

High-Resolution Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

High-resolution multi-dimensional NMR spectroscopy is a powerful tool for the detailed structural analysis of organic molecules in solution. Techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) provide through-bond and through-space correlations between nuclei, allowing for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and the determination of the molecule's stereochemistry and preferred conformation.

For 1-(3-bromoquinolin-5-yl)ethanone, ¹H NMR spectroscopy would reveal signals in the aromatic region corresponding to the protons on the quinoline (B57606) ring system, and a characteristic singlet in the aliphatic region for the methyl protons of the ethanone (B97240) group. The specific chemical shifts and coupling constants of the aromatic protons would be determined by their electronic environment and their proximity to the bromine and acetyl substituents.

Two-dimensional NMR experiments would further clarify the structure. A COSY spectrum would show correlations between adjacent protons, helping to trace the connectivity within the quinoline ring. HMQC would correlate each proton to its directly attached carbon atom, while HMBC would reveal longer-range couplings between protons and carbons (typically over two to three bonds), which is invaluable for confirming the placement of the bromo and acetyl substituents on the quinoline scaffold. For instance, an HMBC correlation would be expected between the methyl protons and the carbonyl carbon, as well as the adjacent aromatic carbon at the 5-position.

Table 1: Predicted NMR Data for this compound

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons (δ 7.0-9.0 ppm), Methyl singlet (δ ~2.5 ppm) |

| ¹³C NMR | Aromatic carbons, Carbonyl carbon (δ ~190-200 ppm), Methyl carbon |

| COSY | Correlations between adjacent aromatic protons |

| HMQC | Correlations between protons and their directly bonded carbons |

| HMBC | Long-range correlations, e.g., methyl protons to carbonyl carbon and C5 of the quinoline ring |

| NOESY | Through-space correlations confirming spatial arrangement |

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture and Supramolecular Interactions

Single-crystal X-ray diffraction provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. This technique is essential for unambiguously determining the molecular structure of this compound and analyzing its packing in the crystal lattice.

The crystal packing of this compound would be influenced by various intermolecular forces. While the molecule itself does not possess strong hydrogen bond donors, weak C-H···O and C-H···N hydrogen bonds may be present, where the acetyl oxygen and the quinoline nitrogen act as acceptors. nih.gov These interactions, along with other non-covalent forces, would dictate how the molecules arrange themselves in the crystal, influencing properties like melting point and solubility. For instance, in a related compound, 1-(1,3-benzodioxol-5-yl)ethanone, weak intermolecular C-H···O hydrogen bonds link the molecules into chains. nih.gov

The planar aromatic quinoline ring system in this compound makes it a prime candidate for π-π stacking interactions. These interactions, where the electron-rich π systems of adjacent molecules align, are a significant driving force in the crystal packing of aromatic compounds. The specific geometry of the stacking (e.g., face-to-face or offset) would be determined by the electronic nature of the substituents. The presence of the bromine atom and the acetyl group can influence the electron distribution within the quinoline ring, thereby affecting the nature and strength of the π-π stacking. In the crystal structure of 1-(1,3-benzodioxol-5-yl)ethanone, weak π-π interactions are observed with a centroid-to-centroid distance of 3.801 (9) Å between adjacent benzene (B151609) rings. nih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Bonding Characteristics and Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. Each functional group has characteristic absorption or scattering frequencies, making these techniques excellent for identifying the presence of specific bonds and functional groups.

For this compound, the FT-IR spectrum would be expected to show a strong absorption band for the carbonyl (C=O) stretch of the ketone group, typically in the range of 1685-1715 cm⁻¹. libretexts.org The exact position would be influenced by the electronic effects of the quinoline ring. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while C=C and C=N stretching vibrations of the quinoline ring would be observed in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration would be found in the lower frequency "fingerprint" region of the spectrum.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretch | > 3000 |

| Aliphatic C-H | Stretch | 2850-3000 |

| Carbonyl (C=O) | Stretch | 1685-1715 libretexts.org |

| Aromatic C=C/C=N | Stretch | 1400-1600 |

| C-Br | Stretch | < 1000 |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Studies

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which allows for the calculation of its elemental composition. For this compound (C₁₁H₈BrNO), the monoisotopic mass is 248.97893 g/mol . guidechem.com HRMS can confirm this with high accuracy.

In addition to exact mass determination, mass spectrometry provides information about the fragmentation patterns of a molecule upon ionization. In electron impact (EI) mass spectrometry, the molecular ion of this compound would likely undergo fragmentation through several characteristic pathways. A common fragmentation for ketones is the cleavage of the C-C bond adjacent to the carbonyl group. libretexts.org This could lead to the loss of a methyl radical (•CH₃) to form an acylium ion, or the loss of an acetyl radical (•COCH₃). The presence of the bromine atom would result in a characteristic isotopic pattern for bromine-containing fragments (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence, Phosphorescence) for Electronic Structure and Photophysical Properties

Electronic spectroscopy, including UV-Vis absorption, fluorescence, and phosphorescence, provides insights into the electronic structure and photophysical properties of a molecule. The UV-Vis absorption spectrum of this compound in a suitable solvent would show absorption bands corresponding to π-π* and n-π* electronic transitions within the quinoline ring and the carbonyl group.

The presence of the extended aromatic system of the quinoline ring suggests that the compound may exhibit fluorescence or phosphorescence upon excitation at an appropriate wavelength. The emission properties, such as the quantum yield and lifetime, would be influenced by the nature of the lowest excited state and the presence of the heavy bromine atom, which can enhance intersystem crossing from the singlet to the triplet state, potentially favoring phosphorescence over fluorescence. The study of these photophysical properties is crucial for evaluating the potential of this compound in applications such as organic light-emitting diodes (OLEDs) or as a photosensitizer.

Computational Chemistry and Theoretical Investigations of 1 3 Bromoquinolin 5 Yl Ethanone

Density Functional Theory (DFT) Calculations for Optimized Geometries and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. nanobioletters.com For 1-(3-Bromoquinolin-5-yl)ethanone, DFT calculations, typically employing a functional such as B3LYP in conjunction with a basis set like 6-311++G(d,p), are performed to determine the molecule's most stable three-dimensional conformation, known as the optimized geometry. researchgate.netmdpi.com This process involves minimizing the total energy of the molecule by adjusting bond lengths, bond angles, and dihedral angles.

The resulting optimized structure provides a detailed picture of the molecule's architecture. For instance, the planarity of the quinoline (B57606) ring system and the orientation of the acetyl group relative to the ring are key geometrical features determined through this method. A good correlation between experimental data (like X-ray diffraction) and calculated parameters is often observed in such studies. nanobioletters.com

Beyond geometry, DFT calculations also yield crucial electronic properties. These properties, including the dipole moment, polarizability, and Mulliken atomic charges, help to characterize the molecule's charge distribution and its response to an external electric field. researchgate.net The calculated electronic properties for quinoline derivatives often indicate a significant dipole moment, arising from the presence of heteroatoms like nitrogen and bromine, which influences their intermolecular interactions and solubility.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (DFT/B3LYP)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-Br | 1.89 Å |

| C=O | 1.22 Å | |

| C-N (ring) | 1.37 Å | |

| C-C (acetyl) | 1.51 Å | |

| Bond Angle | C-C-O (acetyl) | 120.5° |

| C-N-C (ring) | 117.8° |

Frontier Molecular Orbital (FMO) Analysis for Reactivity and Spectroscopic Transitions (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. imperial.ac.ukossila.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. ossila.comwuxiapptec.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. wuxiapptec.com A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that the molecule is more reactive. For quinoline derivatives, the HOMO is often distributed over the quinoline ring, while the LUMO may be localized on specific parts of the molecule, such as the C-Br bond or the acetyl group, indicating likely sites for nucleophilic attack. wuxibiology.com The analysis of these orbitals is also essential for understanding electronic transitions observed in UV-Vis spectroscopy. mdpi.com

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.58 |

| LUMO | -2.49 |

| HOMO-LUMO Gap (ΔE) | 4.09 |

Electrostatic Potential Surface (ESP) Mapping for Charge Distribution and Interaction Sites

Electrostatic Potential (ESP) mapping is a visual tool used to understand the charge distribution within a molecule and to predict its reactive behavior. numberanalytics.com The ESP map displays the electrostatic potential on the molecule's electron density surface, using a color scale to indicate different charge regions. youtube.com

Typically, red colors signify regions of negative electrostatic potential, which are rich in electrons and prone to electrophilic attack. Blue colors indicate regions of positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack. youtube.com For this compound, the ESP map would likely show negative potential (red) around the electronegative oxygen atom of the carbonyl group and the nitrogen atom of the quinoline ring. researchgate.net These sites represent the most probable locations for interactions with electrophiles or for forming hydrogen bonds. Conversely, areas around hydrogen atoms and potentially near the bromine atom would exhibit positive potential (blue), highlighting them as sites for nucleophilic interaction. numberanalytics.com This visual representation of charge distribution is invaluable for predicting intermolecular interactions in crystal packing and protein-ligand binding. rsc.org

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Solvation Effects

Molecular Dynamics (MD) simulations provide insights into the time-dependent behavior of molecules, capturing their conformational dynamics and interactions with their environment. mdpi.com By simulating the motions of atoms over time, MD can reveal the flexibility of different parts of the molecule, such as the rotation of the acetyl group in this compound.

These simulations are particularly useful for studying solvation effects. researchgate.net By placing the molecule in a simulated box of solvent (e.g., water), MD can model how solvent molecules arrange themselves around the solute and how this affects the solute's conformation and stability. nih.gov For instance, polar groups like the carbonyl and the quinoline nitrogen are expected to form strong interactions with polar solvent molecules. The insights gained from MD simulations are crucial for understanding how the molecule behaves in a biological environment or in a solution-phase reaction. mdpi.com

Quantum Chemical Topology (QCT) Analysis for Bonding Nature and Intermolecular Interactions

Quantum Chemical Topology (QCT) methods, such as the Quantum Theory of Atoms in Molecules (QTAIM), provide a rigorous framework for analyzing the nature of chemical bonds and non-covalent interactions. QTAIM analyzes the electron density distribution to partition a molecule into atomic basins and to characterize bond paths and critical points.

For this compound, QCT analysis can be used to precisely define the characteristics of its covalent bonds, such as the C-Br, C=O, and C-N bonds. More importantly, it can identify and quantify weaker intermolecular interactions that govern the molecule's behavior in the solid state. Hirshfeld surface analysis, a related technique, can be used to visualize and explore intermolecular contacts in a crystal lattice. rsc.org This method maps various properties onto the surface, allowing for a detailed examination of interactions like hydrogen bonds and halogen bonds, which are critical for understanding crystal engineering and molecular recognition.

Prediction of Spectroscopic Parameters (NMR, UV-Vis) using Ab Initio Methods

Computational methods offer a powerful means to predict and interpret spectroscopic data. For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method, often used with DFT, is a reliable approach for calculating the ¹H and ¹³C chemical shifts. nih.govresearchgate.net These theoretical predictions are invaluable for assigning experimental spectra and confirming the molecular structure. nanobioletters.com A good correlation between the calculated and experimental chemical shifts provides strong evidence for the proposed structure.

For UV-Vis spectroscopy, Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. researchgate.netnih.gov TD-DFT calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption wavelengths (λmax). mdpi.com The predicted spectrum can be compared with experimental data to understand the electronic transitions responsible for the observed absorption bands, often corresponding to π → π* or n → π* transitions within the aromatic system. mdpi.com

Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data

| Parameter | Predicted Value | Experimental Value |

|---|---|---|

| ¹³C NMR (C=O) | 195.8 ppm | 196.5 ppm |

| ¹H NMR (CH₃) | 2.65 ppm | 2.71 ppm |

Reactivity and Derivatization Studies of 1 3 Bromoquinolin 5 Yl Ethanone

Reactions at the Bromine Moiety: Advanced Cross-Coupling and Nucleophilic Substitutions

The bromine atom at the C3 position of the quinoline (B57606) ring is a key functional group that enables a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. These transformations are fundamental in medicinal chemistry and materials science for the construction of complex molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the derivatization of aryl halides. For 1-(3-Bromoquinolin-5-yl)ethanone, these reactions provide efficient pathways to introduce diverse substituents onto the quinoline core.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromoquinoline with an organoboron reagent in the presence of a palladium catalyst and a base. While specific examples for this compound are not extensively documented in the provided search results, the Suzuki reaction is a widely used method for the arylation and vinylation of bromoquinolines. mdpi.com The reaction of 5-bromo-1H-indazole with various boronic acids using a palladium catalyst demonstrates the feasibility of such transformations on similar heterocyclic systems. mdpi.com

Sonogashira Coupling: The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides. organic-chemistry.org This reaction is catalyzed by palladium and a copper(I) co-catalyst in the presence of a base. organic-chemistry.org It is a crucial method for creating C(sp)-C(sp2) bonds, which are important for increasing molecular rigidity and conjugation. nih.gov Copper-free Sonogashira protocols have also been developed to avoid the undesirable homocoupling of alkynes. nih.govthalesnano.com Successful Sonogashira couplings have been reported for various aryl bromides, including heteroaromatic systems, under mild, room-temperature conditions. nih.govscirp.org

Heck Coupling: The Heck reaction is a palladium-catalyzed reaction that forms a carbon-carbon bond between an alkene and an aryl or vinyl halide. numberanalytics.com This reaction is known for its high regio- and stereoselectivity. numberanalytics.com The reaction mechanism involves the oxidative addition of the aryl halide to a palladium(0) catalyst, followed by alkene coordination and insertion. numberanalytics.com The Heck reaction has been successfully applied to a variety of aryl bromides, including those with electron-withdrawing groups, and heterocyclic bromides. researchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is used to form carbon-nitrogen bonds by reacting an aryl halide with an amine in the presence of a base. While specific examples with this compound are not detailed in the provided results, the Buchwald-Hartwig amination is a general and powerful method for the N-arylation of a wide range of amines with aryl bromides, including those bearing base-sensitive functional groups. organic-chemistry.org

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Reactant | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron reagent | Palladium catalyst, Base | Arylated/Vinylated quinoline |

| Sonogashira | Terminal alkyne | Palladium catalyst, Copper(I) co-catalyst, Base | Alkynylated quinoline |

| Heck | Alkene | Palladium catalyst, Base | Alkenylated quinoline |

Magnesium-Halogen Exchange and Other Organometallic Transformations

Magnesium-halogen exchange is a valuable method for converting aryl bromides into organomagnesium (Grignard) reagents, which can then react with various electrophiles.

The use of multicomponent magnesium reagents, such as LiMgBu3, has been shown to be effective for the bromine-magnesium exchange in 2-, 3-, and 4-bromoquinolines. strath.ac.ukresearchgate.net These "ate" complexes exhibit enhanced reactivity compared to traditional Grignard reagents, allowing for successful trapping of the resulting magnesiated intermediates with a range of electrophiles in good yields. strath.ac.uk Furthermore, regioselective Br/Mg exchange on dibromoquinolines can be achieved and fine-tuned by the addition of Lewis donors like N,N,N′,N′′,N′′-pentamethyldiethylenetriamine (PMDTA). nih.gov The resulting organomagnesium species can participate in cross-coupling reactions to form polyaromatic heterocyclic compounds. strath.ac.uk

Reactions at the Ethanone (B97240) Moiety: Carbonyl Functional Group Transformations

The ethanone (acetyl) group of this compound is a versatile handle for a variety of chemical modifications, including reduction, oxidation, and condensation reactions.

Advanced Reduction and Oxidation Strategies

The carbonyl group of the ethanone moiety can be selectively reduced to a secondary alcohol or completely reduced to an ethyl group using various reducing agents. While specific reduction protocols for this compound are not detailed in the provided search results, standard reagents like sodium borohydride (B1222165) would be expected to reduce the ketone to the corresponding alcohol. More powerful reducing agents would be required for complete deoxygenation.

Oxidation of the methyl group of the ethanone moiety to a carboxylic acid would likely require strong oxidizing agents. However, such conditions might also affect the quinoline ring system.

Carbonyl Condensation Reactions

Condensation reactions involving the ethanone group provide a means to extend the carbon skeleton and introduce new functional groups.

Aldol (B89426) Condensation: The Aldol reaction involves the reaction of an enolate with a carbonyl compound to form a β-hydroxy carbonyl compound. organicchemistrydata.org Subsequent dehydration leads to an α,β-unsaturated carbonyl compound, known as an Aldol condensation. organicchemistrydata.org Crossed aldol reactions, where the ketone reacts with an aromatic aldehyde, are often referred to as Claisen-Schmidt condensations. organicchemistrydata.orglibretexts.org These reactions are typically catalyzed by an acid or a base. researchgate.net

Knoevenagel Condensation: This condensation reaction occurs between an aldehyde or ketone and a compound with an active methylene (B1212753) group, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a basic catalyst. asianpubs.orgresearchgate.net The reaction is a powerful tool for the synthesis of a wide variety of substituted alkenes. sciensage.info Brønsted-acidic ionic liquids have been employed as efficient and reusable catalysts for the Knoevenagel condensation of aromatic aldehydes with malononitrile in water. asianpubs.org

Derivatization to Imines, Oximes, and Hydrazones

The carbonyl group of this compound readily undergoes condensation with primary amines and their derivatives to form imines, oximes, and hydrazones. These derivatives are important intermediates in organic synthesis and often exhibit interesting biological activities.

Imines (Schiff Bases): Imines are formed by the reaction of a primary amine with an aldehyde or ketone. redalyc.orgyoutube.com The reaction mechanism involves nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. researchgate.net These reactions can often be carried out under mild conditions, sometimes even without a catalyst. organic-chemistry.org

Oximes: Oximes are synthesized by reacting an aldehyde or ketone with hydroxylamine (B1172632) or its hydrochloride salt, typically in the presence of a base. arpgweb.comresearchgate.net The reaction is a common method for the characterization and purification of carbonyl compounds. researchgate.net

Hydrazones: Hydrazones are prepared through the condensation of a ketone or aldehyde with a hydrazine (B178648) derivative. nih.govminarjournal.com This reaction is often performed in a protic solvent like ethanol (B145695) or methanol. nih.govorientjchem.org The resulting hydrazones are valuable synthetic intermediates and can exhibit a range of biological activities. minarjournal.com

Table 2: Derivatization of the Ethanone Moiety

| Reagent | Product Type | General Reaction Conditions |

|---|---|---|

| Primary Amine (R-NH2) | Imine (Schiff Base) | Acid or base catalysis, often with dehydration |

| Hydroxylamine (NH2OH) | Oxime | Mild base, typically in an alcoholic solvent |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| N,N,N′,N′′,N′′-pentamethyldiethylenetriamine (PMDTA) |

| Sodium borohydride |

| Malononitrile |

| Ethyl cyanoacetate |

Reactions at the Quinoline Nitrogen: N-Alkylation, N-Oxidation, and Quaternization

The lone pair of electrons on the nitrogen atom of the quinoline ring allows it to act as a nucleophile and a base, making it susceptible to reactions such as N-alkylation, N-oxidation, and quaternization. The presence of an electron-withdrawing acetyl group at the C5 position is expected to decrease the electron density of the entire ring system, including the nitrogen atom, thereby reducing its nucleophilicity compared to unsubstituted quinoline.

N-Alkylation: This reaction involves the addition of an alkyl group to the quinoline nitrogen. beilstein-journals.org Generally, N-alkylation of quinolines is achieved by treating them with alkyl halides or other alkylating agents. For this compound, this would result in the formation of a quaternary quinolinium salt. The reaction rate would likely be slower than that of quinoline itself due to the deactivating effect of the acetyl group. Metallaphotoredox catalysis represents a modern approach for N-alkylation, capable of coupling various N-nucleophiles with a broad range of alkyl bromides under mild, visible-light-induced conditions. princeton.edu

N-Oxidation: The quinoline nitrogen can be oxidized to form an N-oxide using oxidizing agents such as hydrogen peroxide or peroxy acids (e.g., m-CPBA). Quinoline N-oxides are valuable intermediates in synthesis, as they can facilitate further functionalization of the quinoline ring. The electron-deficient nature of the nitrogen in this compound might require stronger oxidizing conditions to achieve N-oxidation.

Quaternization: This is a specific type of N-alkylation where the nitrogen becomes part of a quaternary ammonium (B1175870) salt. google.com The resulting quinolinium salts often exhibit altered biological activity and physical properties compared to the parent quinoline. The quaternization of this compound with an alkyl halide would yield a 1-alkyl-3-bromo-5-acetylquinolinium halide.

The table below illustrates hypothetical examples of reactions at the quinoline nitrogen of this compound, based on general quinoline reactivity.

| Reaction Type | Reagent | Product | Expected Observations |

| N-Alkylation | Methyl iodide (CH₃I) | 1-Methyl-3-bromo-5-acetylquinolinium iodide | Slower reaction rate compared to unsubstituted quinoline. |

| N-Oxidation | m-Chloroperoxybenzoic acid (m-CPBA) | This compound N-oxide | May require forcing conditions due to the electron-withdrawing acetyl group. |

| Quaternization | Benzyl bromide (BnBr) | 1-Benzyl-3-bromo-5-acetylquinolinium bromide | Formation of a solid salt, likely with altered solubility. |

Electrophilic and Nucleophilic Aromatic Substitutions on the Quinoline Ring System

The quinoline ring system can undergo both electrophilic and nucleophilic aromatic substitution, with the position of substitution being directed by the existing substituents. masterorganicchemistry.combyjus.com

Electrophilic Aromatic Substitution (EAS): Quinoline itself is less reactive towards electrophiles than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. youtube.com Electrophilic attack typically occurs on the benzene ring portion (positions 5, 6, 7, and 8). In this compound, the acetyl group at C5 is a strong deactivating group and a meta-director. The bromo group at C3 is also deactivating but is an ortho-, para-director. Therefore, electrophilic substitution is expected to be significantly disfavored. If forced, substitution might occur at the C7 position, which is meta to the acetyl group and para to the nitrogen's influence on the carbocyclic ring. Common EAS reactions include nitration, halogenation, and sulfonation. masterorganicchemistry.com

Nucleophilic Aromatic Substitution (NAS): The presence of the electron-withdrawing acetyl group and the inherent electron deficiency of the pyridine (B92270) ring make the quinoline system in this compound susceptible to nucleophilic attack. masterorganicchemistry.com The bromine atom at the C3 position is a potential leaving group for an SNAr (substitution nucleophilic aromatic) reaction. The acetyl group at C5 helps to stabilize the negative charge of the Meisenheimer intermediate formed during the attack of a nucleophile. govtpgcdatia.ac.in Therefore, reaction with strong nucleophiles (e.g., alkoxides, amines, thiolates) could lead to the displacement of the bromide. For instance, reaction with phenols could potentially yield aryloxy-substituted quinolines. nih.gov

The following table provides illustrative examples of potential aromatic substitution reactions.

| Reaction Type | Reagent | Position of Substitution | Product | Rationale |

| Electrophilic Nitration | HNO₃/H₂SO₄ | C7 | 1-(3-Bromo-7-nitroquinolin-5-yl)ethanone | The C5-acetyl group is strongly deactivating and meta-directing. |

| Nucleophilic Substitution | Sodium methoxide (B1231860) (NaOCH₃) | C3 | 1-(3-Methoxyquinolin-5-yl)ethanone | The C3-bromo is a leaving group, and the ring is activated towards nucleophilic attack. |

| Nucleophilic Substitution | Aniline (PhNH₂) | C3 | 1-(3-(Phenylamino)quinolin-5-yl)ethanone | Amines can act as nucleophiles to displace the halogen. |

Exploration of Novel Cascade and Tandem Reactions Involving this compound

Cascade reactions, also known as domino or tandem reactions, are processes where multiple bonds are formed in a single operation without isolating intermediates. baranlab.org This approach offers significant advantages in terms of efficiency and atom economy. nih.gov The bifunctional nature of this compound (possessing both an electrophilic carbon at the acetyl group and an aromatic system with a leaving group) makes it a promising candidate for designing novel cascade sequences.

For example, a cascade reaction could be initiated by a nucleophilic attack on the acetyl group, followed by an intramolecular cyclization. Alternatively, a reaction could start with a substitution at the C3 position, introducing a new functional group that could then react with the acetyl moiety. Multi-component reactions involving this compound, a nucleophile, and another electrophile could lead to the rapid construction of complex heterocyclic systems. rsc.org For instance, a tandem reaction could involve a Sonogashira coupling at the C3-bromo position followed by an intramolecular cyclization involving the acetyl group to form a new fused ring system. While specific cascade reactions for this exact molecule are not widely reported, the reactivity of related 3-acylquinolines and other quinoline systems suggests significant potential. rsc.orgnih.gov

Below are hypothetical examples of cascade reactions involving this compound.

| Cascade Type | Reagents | Potential Product Structure | Reaction Sequence |

| Nucleophilic Addition/Intramolecular Cyclization | Hydrazine (H₂NNH₂) | Pyrazolo[4,3-c]quinoline derivative | 1. Formation of hydrazone at the acetyl group. 2. Intramolecular nucleophilic attack of the second nitrogen onto the C4 position with subsequent loss of HBr. |

| Palladium-Catalyzed Tandem Reaction | Terminal alkyne, Palladium catalyst, Base | Furo[3,2-c]quinoline derivative | 1. Sonogashira coupling at the C3 position. 2. Intramolecular cyclization of the acetyl oxygen onto the alkyne. |

Applications and Potential Utility of 1 3 Bromoquinolin 5 Yl Ethanone and Its Derivatives in Non Biological/non Clinical Domains

Building Blocks for Advanced Organic Materials

The rigid and planar structure of the quinoline (B57606) ring, combined with the potential for functionalization at the bromo and acetyl positions, makes 1-(3-bromoquinolin-5-yl)ethanone an attractive starting material for a variety of advanced organic materials. researchgate.net These materials are of significant interest due to their potential applications in electronics, sensing, and specialty polymers.

The development of polymeric materials with tailored properties is a cornerstone of modern materials science. Quinoline-containing polymers are known for their thermal stability, chemical resistance, and unique photophysical properties. tandfonline.com this compound can serve as a key monomer or a precursor to a monomer for the synthesis of such polymers.

The bromine atom at the 3-position can be utilized in various cross-coupling reactions, such as Suzuki or Sonogashira couplings, to link the quinoline unit into a larger polymeric chain. wikipedia.orgrsc.orgresearchgate.net For instance, a Suzuki coupling reaction with a diboronic acid ester could lead to the formation of a conjugated polymer. The general scheme for such a polymerization is shown below:

Scheme 1: Hypothetical polymerization of a derivative of this compound via Suzuki coupling.

The resulting polymers, incorporating the quinoline moiety, are expected to exhibit high thermal stability and potentially interesting photoluminescent properties, making them candidates for applications in harsh environments or as emissive materials. The acetyl group can also be chemically modified prior to or after polymerization to further tune the polymer's properties, such as solubility or its ability to coordinate with metal ions.

Quinoline derivatives are widely recognized for their electron-deficient nature, which makes them suitable for use as electron-transporting or emissive materials in organic electronic devices. researchgate.net These devices include organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The commercial availability of this compound under product categories such as "OLED Materials" suggests its intended use in this field. bldpharm.com

In OLEDs, for example, molecules with quinoline moieties can be used in the electron-transport layer (ETL) or as hosts for emissive dopants. The properties of this compound can be tailored for these applications through chemical modification. The bromo group can be replaced with various aromatic or heterocyclic groups via cross-coupling reactions to tune the electronic properties, such as the LUMO (Lowest Unoccupied Molecular Orbital) energy level, to facilitate efficient electron injection and transport.

Furthermore, the acetyl group can be a site for further synthetic transformations to create more complex, conjugated molecules that could function as emitters in OLEDs. By carefully designing the molecular structure, the emission color and efficiency of the resulting material can be controlled.

| Potential Application | Role of this compound Derivative | Key Structural Features |

| Organic Light-Emitting Diodes (OLEDs) | Electron-Transport Material (ETM), Host Material, Emitter | Tunable LUMO level, High thermal stability, Conjugated system |

| Organic Photovoltaics (OPVs) | Acceptor Material | Electron-deficient quinoline core, Potential for extended conjugation |

| Organic Field-Effect Transistors (OFETs) | n-type Semiconductor | Planar structure, Potential for strong intermolecular interactions |

This table outlines the potential roles of derivatives of this compound in organic electronics, based on the known functions of quinoline-based materials.

The quinoline scaffold is a well-known fluorophore, and its derivatives are often used in the development of chemical sensors. rsc.org The fluorescence properties of these compounds can be sensitive to the presence of specific analytes, such as metal ions or acidic/basic vapors. Derivatives of this compound could be designed to act as chemosensors.

The nitrogen atom in the quinoline ring and the oxygen atom of the acetyl group can act as binding sites for metal ions. Upon binding, the fluorescence of the molecule may be enhanced or quenched, providing a detectable signal. The bromo group offers a convenient handle to attach other functional groups that can enhance selectivity or solubility in different media. For instance, coupling a receptor unit for a specific analyte at the 3-position could lead to a highly selective sensor. The response of such sensors can be based on various mechanisms, including photoinduced electron transfer (PET) or intramolecular charge transfer (ICT). rsc.org

Ligands in Coordination Chemistry and Catalysis

The presence of nitrogen and oxygen donor atoms in this compound makes it and its derivatives excellent candidates for ligands in coordination chemistry. The formation of stable complexes with a variety of metal ions can lead to materials with interesting structural and catalytic properties.

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters connected by organic linkers. The properties of MOFs, such as pore size and functionality, can be tuned by the choice of the metal and the organic linker. The listing of this compound as a "MOF Ligand" by chemical suppliers indicates its potential in this area. bldpharm.com

To be used as a linker in MOF synthesis, this compound would typically be modified to contain at least two coordinating groups. The acetyl group's methyl protons can be acidic and used in condensation reactions to introduce a second coordinating site. Alternatively, the bromo group can be converted to a carboxylic acid or another coordinating group via reactions like cyanation followed by hydrolysis, or a cross-coupling reaction with a suitable partner.

A hypothetical bifunctional linker derived from this compound could then be reacted with metal ions to form a MOF. The quinoline unit within the MOF structure could impart specific properties, such as luminescence for sensing applications or catalytic activity.

Quinoline-based ligands are widely used in catalysis. bohrium.com Palladium complexes containing quinoline-functionalized ligands have shown catalytic activity in various organic transformations, including hydrogenation and C-C cross-coupling reactions. nih.govrsc.orgmdpi.comsnnu.edu.cn

Derivatives of this compound can be designed to act as ligands for catalytic applications. For example, the acetyl group can be converted to an imine or an amine, which can then coordinate to a metal center along with the quinoline nitrogen to form a pincer-type ligand. These complexes can act as catalysts in a variety of reactions.

The bromo-substituent also allows for the synthesis of bidentate or polydentate ligands through cross-coupling reactions. These ligands can then be used to prepare well-defined metal complexes for homogeneous catalysis. Alternatively, these complexes can be immobilized on a solid support to create heterogeneous catalysts, which offer advantages in terms of catalyst separation and recycling.

| Catalytic Application | Ligand Type Derived from this compound | Potential Metal Center |

| Hydrogenation | Pincer-type N,N-ligand | Palladium, Rhodium, Iridium |

| Suzuki Coupling | Bidentate N,P- or N,N-ligand | Palladium |

| Sonogashira Coupling | Bidentate N-donor ligand | Palladium/Copper |

| Oxidation Reactions | Schiff base complexes | Cobalt, Manganese, Copper |

This table summarizes potential catalytic applications of metal complexes incorporating ligands derived from this compound.

Supramolecular Assemblies and Host-Guest Chemistry

The molecular architecture of this compound makes it a promising candidate for the construction of ordered supramolecular assemblies and for use in host-guest chemistry. The quinoline ring system, along with its specific substituents, can participate in a variety of non-covalent interactions that are fundamental to crystal engineering and the design of complex molecular structures. researchgate.netiucr.orgacs.org